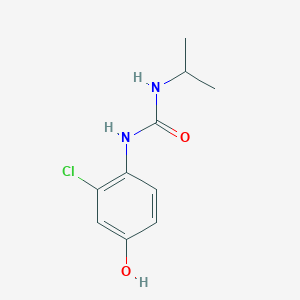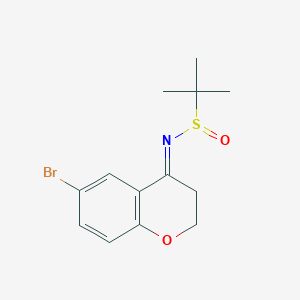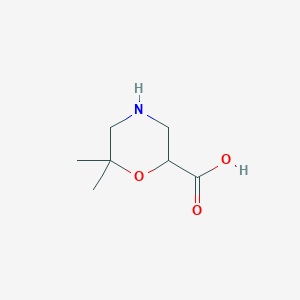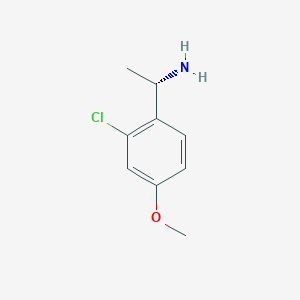
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement. Such compounds are often of interest in various fields, including medicinal chemistry and organic synthesis, due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-4-methoxyphenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
1-(2-Chloro-4-methoxyphenyl)ethan-1-thiol: A related compound with a thiol group instead of an amine.
Uniqueness
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and reactivity compared to its enantiomer or other related compounds.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
(1S)-1-(2-chloro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
JIGCEWSKWRTWIN-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Cl)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


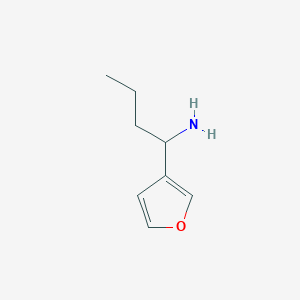
![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)

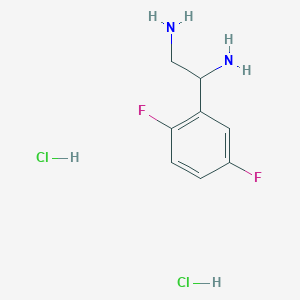
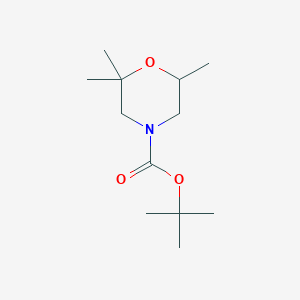
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
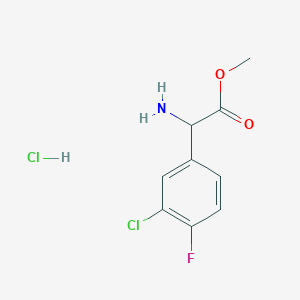
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
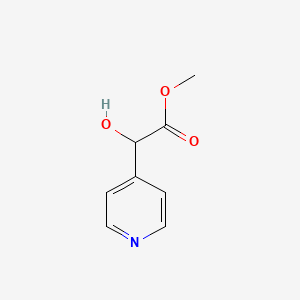
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
